Pseudocholinesterase Selectivity: m-Toluoylcholine vs. Benzoylcholine
In the original characterization study by Okabe et al. (1980), both o- and m-toluoylcholine (3-toluoyl choline) were found to possess selective specificity for pseudocholinesterase (BChE) when compared to common routine substrates including benzoylcholine [1]. While benzoylcholine is recognized to undergo significant hydrolysis by both acetylcholinesterase (AChE) and BChE, the toluoylcholine derivatives exhibited markedly reduced cross-reactivity with non-BChE esterases. Although the published abstract does not report standalone Km or Vmax values for m-toluoylcholine, the study explicitly concludes that m-toluoylcholine is 'selective for pseudocholinesterase,' whereas benzoylcholine is not entirely selective [1]. This selectivity differential is meaningful for assay design requiring minimal AChE interference.
| Evidence Dimension | Enzyme selectivity (BChE vs. AChE and other esterases) |
|---|---|
| Target Compound Data | Selective for pseudocholinesterase (qualitative; exact fold‑selectivity not provided in original abstract) |
| Comparator Or Baseline | Benzoylcholine: hydrolyzed by both AChE and BChE; broader esterase susceptibility |
| Quantified Difference | Not numerically quantified in the available abstract; the selectivity distinction is reported as a qualitative finding |
| Conditions | Serum pseudocholinesterase assay; comparison of multiple synthetic substrates under identical experimental conditions (Okabe et al., 1980) |
Why This Matters
For researchers developing BChE-specific assays, the reduced AChE cross-talk of 3-toluoyl choline reduces the need for selective inhibitors or post-analytical correction, directly simplifying workflow and improving result reliability.
- [1] Okabe H, Kita M, Netsu-Nakayama K, Yamamoto T, Watanabe K, Shimizu Y, Noma A. o-Toluoylcholine as substrate for measurement of serum pseudo-cholinesterase activity. Clin Chim Acta. 1980;103(3):349-355. View Source
